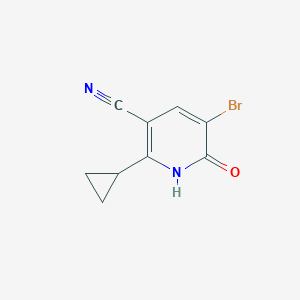

5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

5-bromo-2-cyclopropyl-6-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-6(4-11)8(5-1-2-5)12-9(7)13/h3,5H,1-2H2,(H,12,13) |

InChI Key |

QZIFKMPNYCVHKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C(=O)N2)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-cyclopropyl-3-oxobutanenitrile, the compound can be synthesized through a series of bromination and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Substitution Reactions

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position is susceptible to nucleophilic displacement under basic conditions. For example:

-

Reagents : Amines (e.g., NH3, RNH2), thiols (RSH), or hydroxylamine (NH2OH).

-

Conditions : Presence of a base (e.g., K2CO3, NaOH) in polar aprotic solvents (e.g., DMF, DMSO).

-

Outcome : Replacement of Br with nucleophiles, forming substituted dihydropyridines .

Electrophilic Substitution

The cyclopropyl group at position 2 may participate in electrophilic reactions, though steric hindrance limits reactivity.

Oxidation and Reduction

Oxidation

The keto group (6-oxo) can undergo oxidation to form a carboxylic acid or related derivatives:

-

Reagents : KMnO4, CrO3, or other strong oxidizing agents.

-

Conditions : Acidic or neutral aqueous solutions.

Reduction

The carbonyl group (6-oxo) may be reduced to a hydroxyl or methylene group:

-

Reagents : NaBH4, LiAlH4, or catalytic hydrogenation (H2/Pd).

-

Conditions : Anhydrous solvents (THF, EtOH) or aqueous media .

Condensation and Cyclization

Condensation with Nucleophiles

The nitrile group (3-carbonitrile) can participate in condensation reactions (e.g., with aldehydes or ketones) to form imines or related derivatives:

-

Reagents : Aldehydes, ketones, or hydrazines.

-

Conditions : Acidic catalysis (e.g., HCl) or refluxing in organic solvents .

Cyclization Reactions

The dihydropyridine ring may participate in cycloadditions (e.g., Diels-Alder) or electrocyclizations, particularly under UV/visible light irradiation .

Research Findings

-

Biological Activity : Derivatives of this compound are studied for enzyme inhibition and receptor modulation, though specific data for this exact structure is not detailed in the provided sources .

-

Structural Analogues : Related compounds (e.g., 5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) highlight variations in substituents, which influence reactivity and biological properties .

Scientific Research Applications

5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, with the CAS number 1710661-32-7, is a chemical compound with the molecular formula . While direct applications of this specific compound are not detailed in the provided search results, related compounds and structural motifs offer insight into potential applications.

Related Compounds and Potential Applications

- Pyridine Derivatives: Pyrimidine derivatives, which share a similar structural scaffold with pyridines, have a wide range of therapeutic applications, including antimicrobial, antimalarial, antiviral, and anticancer properties .

- Thiazole Derivatives: Research on thiazole derivatives, which can be synthesized from dihydropyridines, have shown good antibacterial and antifungal activities . For example, compound 13a exhibited antibacterial activity with MIC values ranging from 93.7 to 46.9 μg/mL and antifungal activity with MIC values from 7.8 to 5.8 μg/mL .

-

1,3,4-Thiadiazole derivatives : display anticancer properties .

- Several 1,3,4-Thiadiazole-2-sulfonamide derivatives decreased the viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells .

- N-[5-[4-[6-[[2-[3-(trifluoromethoxy) phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide (CB-839) decreased proliferation of triple-negative breast cancer cells and reduced growth of breast cancer xenografts without overt signs of toxicity .

Other Dihydropyridine Compounds

- Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: This compound, with the CAS No. 1334499-25-0 and molecular weight 246.06, is sealed in a dry room at room temperature . It requires certain precautionary measures including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 . The signal word is "Warning" and the hazard statements include H302, H312, and H332 .

- 5-Cyclopropyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde: This compound has a molecular weight of 163.17 g/mol .

Safety and Handling

When working with "Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate", it is important to note the following :

- Signal Word: Warning

- Hazard Statements: H302-Harmful if swallowed, H312-Harmful in contact with skin, H332-Harmful if inhaled

- Precautionary Statements: P261-Avoid breathing dust/fume/gas/mist/vapors/spray, P264-Wash … thoroughly after handling, P270-Do not eat, drink or smoke when using this product, P271-Use only outdoors or in a well-ventilated area, P280-Wear protective gloves/protective clothing/eye protection/face protection, P301+P312-IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P302+P352-IF ON SKIN: Wash with plenty of soap and water, P304+P340-IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing, P330-Rinse mouth, P363-Wash contaminated clothing before reuse, P501-Dispose of contents/container to …

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and related pyridine derivatives:

Physicochemical Properties

- Solubility: The cyclopropyl derivative is expected to exhibit lower aqueous solubility compared to the methyl analog due to increased hydrophobicity. The unsubstituted variant (CAS 19840-44-9) requires specific solvents (e.g., DMSO) for stock solutions, as noted in .

- Stability : Cyclopropyl’s strained ring may enhance susceptibility to ring-opening reactions under acidic conditions, whereas the methyl analog is more stable .

- Hydrogen Bonding: All compounds feature hydrogen-bond donors/acceptors (ketone, nitrile), but the cyclopropyl group may alter crystal packing efficiency compared to methyl or hydrogen substituents .

Electronic and Steric Effects

Computational Insights

- Natural Population Analysis : Charge distribution studies (e.g., using methods from ) predict that the cyclopropyl substituent delocalizes electron density more effectively than methyl, altering dipole moments and intermolecular interactions .

- Density Functional Theory (DFT) : Comparative DFT studies () could model the kinetic stability of the cyclopropyl variant, highlighting its unique transition states in substitution reactions .

Biological Activity

5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS Number: 1710661-32-7) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C9H7BrN2O

- Molecular Weight : 239.07 g/mol

- Melting Point : 239 - 231 °C

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.

Inhibitory Activity

Research indicates that this compound exhibits inhibitory activity against several kinases and enzymes:

- Cyclin-dependent kinases (CDKs) : The compound has shown potential as an inhibitor of CDK1 and CDK2, which are crucial for cell cycle regulation. It demonstrated IC50 values of approximately 23 nM for CDK1 and 9 nM for CDK2, indicating strong inhibitory effects .

- VEGFR-2 Kinase : It also inhibits VEGFR-2 kinase involved in angiogenesis, with an IC50 value of around 1.46 µM .

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

-

Cell Proliferation Inhibition : The compound was tested on various cancer cell lines including HeLa (cervical adenocarcinoma), A375 (malignant melanoma), and HCT116 (colon carcinoma). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.55 µM to 1.7 µM across these cell lines .

Cell Line IC50 (µM) HeLa 1.7 A375 0.87 HCT116 0.55 - Tumor Growth Reduction : In vivo studies demonstrated that oral administration of the compound reduced tumor growth rates in established human colorectal carcinoma xenografts .

Study on Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to evaluate the effects of various substituents on the biological activity of related compounds. The presence of bromine at position 5 and a cyclopropyl group at position 2 were found to enhance the potency against CDKs significantly compared to other derivatives lacking these features .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound exhibits favorable absorption and distribution properties in animal models, suggesting potential for oral bioavailability . This aspect is crucial for its development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile?

A three-step approach is commonly used for structurally similar pyridine-3-carbonitriles. For example, substituted pyridines are synthesized via halogenation, cyclopropane introduction via Suzuki coupling or nucleophilic substitution, and subsequent oxidation to form the dihydropyridinone ring. Evidence from trifluoromethylpyridine derivatives (e.g., 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile) highlights the use of sulfolane as a solvent and anhydrous potassium fluoride for halogen exchange reactions . Key steps include optimizing temperature for cyclopropane stability and monitoring reaction progress via TLC or HPLC.

Q. How can spectroscopic methods (NMR, IR) be applied to characterize this compound?

- ¹H/¹³C NMR : The bromine substituent induces deshielding in adjacent protons (δ ~8.8–8.9 ppm for pyridinyl protons). The cyclopropyl group typically shows characteristic split peaks in the δ 1.0–2.5 ppm range.

- IR : The carbonyl (C=O) stretch near 1,640 cm⁻¹ and nitrile (C≡N) stretch at ~2,243 cm⁻¹ confirm functional groups. Compare with spectral data from 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile for validation .

- 19F NMR (if applicable): Not directly relevant here but useful for fluorinated analogs .

Q. What solvents and conditions are optimal for crystallization?

Acetic acid (AcOH) is effective for recrystallizing pyridine-carbonitrile derivatives, yielding pale-brown crystals (e.g., 70% yield for 5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile) . Slow cooling and seeding improve crystal quality. For cyclopropane-containing analogs, low-polarity solvents (e.g., dichloromethane/hexane mixtures) may reduce ring strain during crystallization.

Advanced Research Questions

Q. How can reaction mechanisms explain competing pathways during cyclopropane functionalization?

Cyclopropane ring-opening under acidic/basic conditions is a key challenge. For example, in acidic media, the cyclopropyl group may undergo ring expansion via carbocation intermediates. Mechanistic studies using deuterated solvents or computational modeling (DFT) can identify transition states. Evidence from cyclopenta[b]pyridine synthesis suggests stabilizing the cyclopropane with electron-withdrawing groups (e.g., nitriles) reduces undesired reactivity .

Q. What strategies resolve contradictions in spectral data for dihydropyridinone derivatives?

Discrepancies in ¹³C NMR shifts (e.g., carbonyl signals varying by ±5 ppm) may arise from tautomerism (keto-enol equilibrium). Use variable-temperature NMR to assess dynamic effects. X-ray crystallography (as in 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile) provides definitive structural validation . For ambiguous peaks, 2D NMR (HSQC, HMBC) clarifies connectivity.

Q. How does steric hindrance from the cyclopropyl group influence reactivity in cross-coupling reactions?

The cyclopropane’s rigidity and steric bulk may hinder Buchwald-Hartwig or Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) and elevated temperatures to improve efficiency. Compare with 2-methoxy-6-methyl-5-propylpyridine-3-carbonitrile, where steric effects reduce yields in Pd-mediated reactions unless optimized .

Methodological Recommendations

- Synthesis : Prioritize stepwise halogenation and cyclopropane introduction to minimize side reactions.

- Characterization : Combine X-ray crystallography with multinuclear NMR for ambiguous structures.

- Mechanistic Studies : Use isotopic labeling (²H, ¹³C) to track cyclopropane reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.